methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl group and the thiazolopyrimidine moiety. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and various amines. The reactions are often carried out under reflux conditions with solvents such as methanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but may have different substituents on the thiazole or benzyl groups.
Thiazole derivatives: Compounds with similar thiazole ring systems but different functional groups.
Thiazolopyrimidine derivatives: Compounds with the thiazolopyrimidine core but varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4O4S2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[(2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H18N4O4S2/c1-11-12(2)30-21-22-10-14(18(27)25(11)21)17(26)24-20-23-16(19(28)29-3)15(31-20)9-13-7-5-4-6-8-13/h4-8,10H,9H2,1-3H3,(H,23,24,26) |
InChI Key |
HXWLFMMMVQRBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC)C |
Origin of Product |
United States |
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